molecular formula C19H23NOS B4116650 2-(ethylthio)-N-(1-methyl-3-phenylpropyl)benzamide

2-(ethylthio)-N-(1-methyl-3-phenylpropyl)benzamide

Cat. No. B4116650
M. Wt: 313.5 g/mol
InChI Key: WOWRRCWNSTUQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylthio)-N-(1-methyl-3-phenylpropyl)benzamide, also known as ETONITAZENE, is a synthetic opioid drug that was first synthesized in the 1950s. It belongs to the benzimidazole family of compounds and has been used in scientific research to study the opioid receptor system and its effects on the body.

Mechanism of Action

2-(ethylthio)-N-(1-methyl-3-phenylpropyl)benzamide works by binding to the mu opioid receptor in the brain and spinal cord. This binding activates a series of signaling pathways that result in the inhibition of pain transmission and the release of dopamine, a neurotransmitter that is associated with feelings of pleasure and reward.
Biochemical and Physiological Effects:
2-(ethylthio)-N-(1-methyl-3-phenylpropyl)benzamide has been found to have a number of biochemical and physiological effects on the body. It has been shown to reduce pain perception, induce feelings of euphoria and relaxation, and suppress the respiratory system. It can also cause nausea, vomiting, and constipation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(ethylthio)-N-(1-methyl-3-phenylpropyl)benzamide in lab experiments is its potency as an opioid agonist. This allows for more precise studies of the opioid receptor system and its effects on the body. However, one limitation is its potential for abuse and addiction, which can make it difficult to use in certain research settings.

Future Directions

There are a number of future directions for research on 2-(ethylthio)-N-(1-methyl-3-phenylpropyl)benzamide and the opioid receptor system. One area of interest is the development of new opioid drugs that are less addictive and have fewer side effects. Another area of interest is the study of the long-term effects of opioid use on the brain and body, including the potential for addiction and withdrawal. Additionally, there is a need for more research on the use of opioids in pain management and the development of alternative treatments for chronic pain.

Scientific Research Applications

2-(ethylthio)-N-(1-methyl-3-phenylpropyl)benzamide has been used in scientific research to study the opioid receptor system and its effects on the body. It has been found to be a potent agonist of the mu opioid receptor and has been used to study the binding of opioids to this receptor. It has also been used to study the effects of opioids on pain perception and the central nervous system.

properties

IUPAC Name

2-ethylsulfanyl-N-(4-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NOS/c1-3-22-18-12-8-7-11-17(18)19(21)20-15(2)13-14-16-9-5-4-6-10-16/h4-12,15H,3,13-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWRRCWNSTUQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC(C)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylsulfanyl)-N-(4-phenylbutan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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